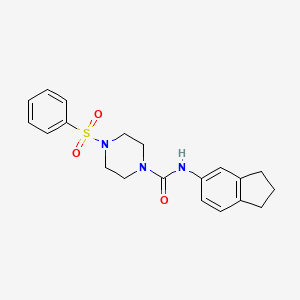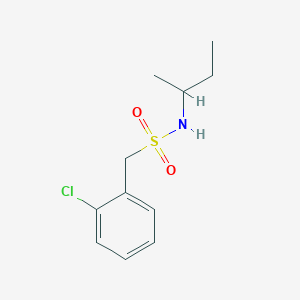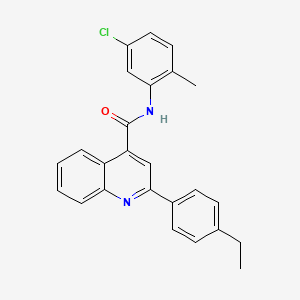
4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate
Vue d'ensemble
Description
4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate, also known as BBG, is a small molecule that has been extensively studied for its potential therapeutic applications. BBG is a derivative of glycylglycine and benzoyl chloride, and it has been shown to have several biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate is not fully understood, but it is believed to act through several different pathways. This compound has been shown to inhibit the activity of a protein called P2X7, which is involved in the inflammatory response. This compound has also been shown to modulate the activity of several other proteins involved in the immune response and cell signaling pathways.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including anti-inflammatory and neuroprotective effects. This compound has been shown to reduce inflammation in a variety of animal models of inflammatory disease, including arthritis and colitis. This compound has also been shown to have neuroprotective effects in a variety of animal models of neurological injury, including spinal cord injury, traumatic brain injury, and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate has several advantages for use in lab experiments, including its small size and ease of synthesis. This compound is also relatively stable and can be stored for long periods of time. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the identification of new therapeutic applications for this compound, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity concerns.
Applications De Recherche Scientifique
4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. This compound has been shown to have neuroprotective effects in a variety of animal models of neurological injury, including spinal cord injury, traumatic brain injury, and stroke. This compound has also been shown to have anti-inflammatory effects and to modulate the immune response.
Propriétés
IUPAC Name |
(4-bromophenyl)methyl 2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-13-2-6-15(7-3-13)19(25)22-10-17(23)21-11-18(24)26-12-14-4-8-16(20)9-5-14/h2-9H,10-12H2,1H3,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZMKIYCBIDWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-ethyl-3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4767588.png)



![N-{3-[(cyclohexylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4767611.png)
![4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid](/img/structure/B4767621.png)
![6-methyl-2-[(2-thienylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4767627.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4767636.png)
![2-[(4-{[(4-isopropylphenoxy)acetyl]amino}-3-methylbenzoyl)amino]benzoic acid](/img/structure/B4767640.png)
![{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile](/img/structure/B4767644.png)
![N-(4-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4767661.png)
![methyl 2-chloro-5-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B4767668.png)


